2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-13-11-18(21(22,23)24)28(27-13)20-26-16(12-31-20)19(29)25-15-9-5-6-10-17(15)30-14-7-3-2-4-8-14/h2-12H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGLDXXVJHTSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. One common synthetic route includes the following steps:
Preparation of the Pyrazole Intermediate: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which can be achieved using reagents such as CF3SO2Na under metal-free conditions.
Formation of the Thiazole Ring: The thiazole ring is formed through a condensation reaction involving a thiourea derivative and a halogenated ketone.
Coupling of Intermediates: The final step involves coupling the pyrazole and thiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The thiazole and pyrazole moieties are known to exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting tumor growth through mechanisms such as tubulin inhibition and apoptosis induction.
A notable study investigated the synthesis of related thiazole derivatives, which showed promising results in inhibiting cancer cell proliferation. The compound's structure allows for interaction with key biological targets involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored in various models. Thiazole derivatives are often investigated for their anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines and enzymes. This could position the compound as a candidate for treating inflammatory diseases .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects involve several biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
- Modulation of Cell Signaling : The compound may influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer activity of thiazole derivatives, researchers synthesized several analogs, including those based on the pyrazole scaffold. One derivative exhibited over 80% growth inhibition against ovarian cancer cell lines (OVCAR-8) in vitro . This indicates that modifications to the core structure can enhance biological activity.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of thiazole compounds similar to the target compound. Results indicated significant reductions in edema in animal models when administered prior to inflammatory stimuli, demonstrating the compound's potential utility in treating conditions like arthritis and other inflammatory disorders .
Data Summary Table
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tubulin polymerization | Over 80% growth inhibition in OVCAR-8 cells |
| Anti-inflammatory Effects | Inhibition of COX and LOX | Significant reduction in edema in animal models |
| Biochemical Modulation | Modulation of NF-kB and MAPK signaling pathways | Reduced pro-inflammatory cytokine levels |
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following analogs are compared based on substituent variations:
| Compound Name | Substituents on Thiazole/Pyrazole | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2-phenoxyphenyl, -CF3 | C21H15F3N4O2S | 444.43 | High lipophilicity, potential CNS activity |
| N-(4-Fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide | 4-fluorophenyl, -CF3 | C20H13F4N4O2S | 452.40 | Enhanced polarity due to -F substituent |
| N-(2-Methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide | 2-methoxyphenyl, -CF3 | C20H16F3N4O3S | 457.43 | Improved solubility due to -OCH3 group |
| 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide (11a-d analogs) | 4-chlorophenyl, -CH3 | C20H14ClN3O2S | 395.86 | Chlorine enhances halogen bonding |
| Di-S83 (Dimer) | Disulfide-linked dimer | C34H26F6N8O4S4 | ~900.00* | Dual binding sites for protein modulation |
*Estimated based on monomeric structure .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration in the target compound. The methoxyphenyl analog (logP ~3.2) is less lipophilic than the phenoxyphenyl variant (logP ~4.1) due to polar -OCH3 .
- Solubility: Methoxyphenyl and fluorophenyl derivatives exhibit higher aqueous solubility (>50 µg/mL) compared to the phenoxyphenyl compound (<20 µg/mL) .
Q & A
Q. What are the recommended synthetic routes for 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole-thiazole core via condensation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling with 2-phenoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide linkage .
- Critical Parameters : Solvent choice (DMF or THF), reaction temperature (room temperature to 80°C), and catalyst optimization (e.g., CuI for click chemistry in related triazole-thiazole syntheses) .
- Monitoring : Thin-layer chromatography (TLC) and LC-MS for intermediate validation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify proton environments (e.g., trifluoromethyl group at δ ~110-120 ppm in ¹³C) and aromatic coupling patterns .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/F percentages to ensure >95% purity .
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation, as demonstrated in related thiazole-carboxamide analogs .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic profile while maintaining inhibitory activity?
- Methodological Answer :
- Structural Modifications :
- P1 Group Optimization : Replace the phenoxyphenyl moiety with bioisosteres (e.g., benzisoxazole) to enhance solubility and reduce plasma protein binding, as seen in Factor Xa inhibitors .
- P4 Modifications : Introduce polar groups (e.g., -OH, -NH₂) to improve permeability, guided by in vitro Caco-2 assays .
- In Vivo Models : Evaluate oral bioavailability in rodent models using LC-MS/MS for plasma concentration profiling. For example, razaxaban (a related pyrazole-carboxamide) showed 60% bioavailability in dogs .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization :
- Use consistent enzyme sources (e.g., recombinant vs. tissue-derived proteins) and buffer conditions (pH, ionic strength) .
- Validate activity via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
- Structural Analog Comparison : Test derivatives with incremental substitutions (e.g., methyl vs. trifluoromethyl groups) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Cross-reference data from analogs like ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate, noting how trifluoromethyl groups influence potency .
Q. What computational methods predict binding modes with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., Factor Xa’s S1/S4 pockets). For example, pyrazole-thiazole analogs adopt a “U-shaped” conformation in docking poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., hydrogen bonds with Ser195 in thrombin) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities of derivatives, prioritizing synthetic targets .
Q. How to design derivatives to improve selectivity against off-target proteins?
- Methodological Answer :
- Selectivity Screening : Profile against panels of serine proteases (e.g., trypsin, plasmin) using fluorescence-based activity assays .
- Functional Group Engineering :
- Replace the thiazole ring with oxadiazole to reduce off-target kinase inhibition .
- Introduce bulky substituents (e.g., 4-bromophenyl) to sterically hinder non-target binding .
- Covalent Inhibitors : Incorporate electrophilic warheads (e.g., α,β-unsaturated carbonyls) for irreversible binding to conserved cysteine residues in specific targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
